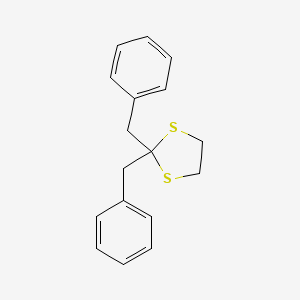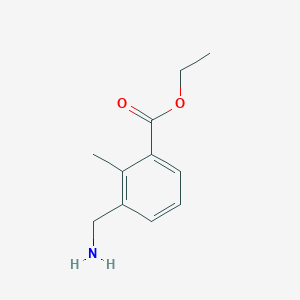
Ethyl 3-(aminomethyl)-2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(aminomethyl)-2-methylbenzoate is an organic compound with a complex structure that includes an ester functional group, an aminomethyl group, and a methyl-substituted benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(aminomethyl)-2-methylbenzoate typically involves the esterification of 3-(aminomethyl)-2-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions and reduce the need for extensive purification steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(aminomethyl)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-(aminomethyl)-2-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, while the ester group can undergo hydrolysis to release the active form of the compound.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(aminomethyl)benzoate: Lacks the methyl group on the benzene ring, which may affect its reactivity and interactions.
Methyl 3-(aminomethyl)-2-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester, potentially altering its physical properties and reactivity.
Ethyl 2-(aminomethyl)-3-methylbenzoate: Positional isomer with the aminomethyl and methyl groups in different positions, affecting its chemical behavior.
Uniqueness: this compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of both an aminomethyl group and an ester group provides versatility in its applications and potential for further functionalization.
Eigenschaften
CAS-Nummer |
75985-08-9 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
ethyl 3-(aminomethyl)-2-methylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)10-6-4-5-9(7-12)8(10)2/h4-6H,3,7,12H2,1-2H3 |
InChI-Schlüssel |
GDHODMFEJVBHFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC(=C1C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


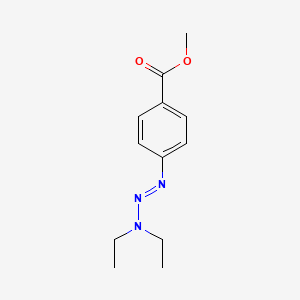

![1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene](/img/structure/B14453803.png)
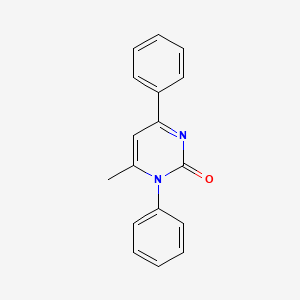
![Diethyl [(E)-benzylideneamino]propanedioate](/img/structure/B14453822.png)

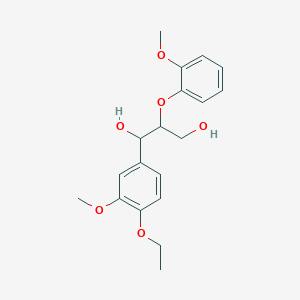
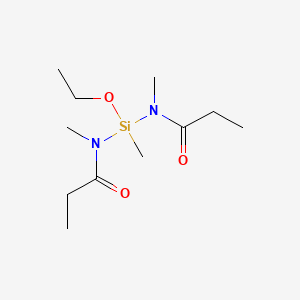
![9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one](/img/structure/B14453840.png)
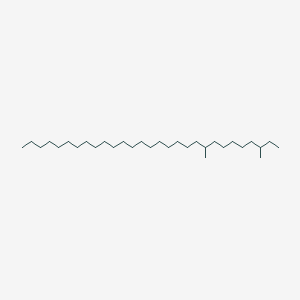
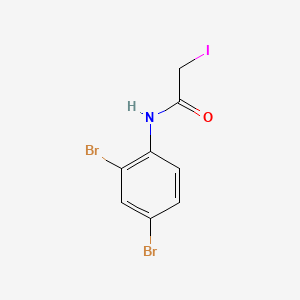
![2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole](/img/structure/B14453868.png)

